molecular formula C18H19N5O B6963682 2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile

2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6963682
M. Wt: 321.4 g/mol
InChI Key: WJURSIVFZBBGNE-UHFFFAOYSA-N
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Description

2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperazine ring linked to a pyridine ring, with additional functional groups such as an ethyl group and a carbonitrile group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine ring.

    Addition of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a strong base.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group using reagents like sodium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile
  • 2-[4-(4-Propylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile
  • 2-[4-(4-Butylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile

Uniqueness

2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the carbonitrile group can enhance its binding affinity to certain targets and improve its solubility and stability compared to similar compounds.

Properties

IUPAC Name

2-[4-(4-ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-14-5-7-20-16(12-14)18(24)23-10-8-22(9-11-23)17-15(13-19)4-3-6-21-17/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJURSIVFZBBGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)N2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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